7-Isocyanato-1-benzothiophene
Description
Properties
Molecular Formula |
C9H5NOS |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
7-isocyanato-1-benzothiophene |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-3-1-2-7-4-5-12-9(7)8/h1-5H |
InChI Key |
DNOOLWPEKDSYNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=C=O)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Phosgenation of 7-Amino-1-benzothiophene
The most direct route to 7-isocyanato-1-benzothiophene involves the phosgenation of 7-amino-1-benzothiophene. This method employs phosgene (COCl₂) or its safer equivalents, such as triphosgene, to convert the primary amine to an isocyanate.
Procedure :
- Amination : Synthesis of 7-amino-1-benzothiophene via nitration followed by reduction. For example, nitration of 1-benzothiophene at the 7-position using nitric acid in sulfuric acid yields 7-nitro-1-benzothiophene, which is subsequently reduced to the amine using hydrogen gas and a palladium catalyst.
- Phosgenation : The amine is treated with triphosgene in anhydrous dichloromethane under nitrogen at 0–5°C. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to yield the isocyanate.
Challenges :
- Moisture sensitivity necessitates strict anhydrous conditions.
- Handling phosgene alternatives requires specialized equipment to mitigate toxicity risks.
Yield : Analogous syntheses of 3-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene report yields of 70–85% under optimized conditions.
Curtius Rearrangement of 7-Acylazido-1-benzothiophene
The Curtius rearrangement offers an alternative pathway, involving the thermal decomposition of an acyl azide to an isocyanate.
Procedure :
- Acylation : 7-Amino-1-benzothiophene is acylated with acetyl chloride to form 7-acetamido-1-benzothiophene.
- Azide Formation : The amide is converted to the acyl azide using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
- Rearrangement : Heating the acyl azide in toluene at 100°C induces rearrangement, releasing nitrogen gas and forming 7-isocyanato-1-benzothiophene.
Advantages :
- Avoids direct phosgene use.
- Suitable for thermally stable substrates.
Limitations :
Hofmann Rearrangement of 7-Carboxamide-1-benzothiophene
The Hofmann rearrangement oxidizes a primary carboxamide to an isocyanate using bromine and a strong base.
Procedure :
- Carboxamide Synthesis : 7-Carboxy-1-benzothiophene is converted to the corresponding amide via reaction with thionyl chloride and ammonium hydroxide.
- Oxidation : Treatment with bromine in sodium hydroxide solution generates the isocyanate through intermediate isocyanic acid.
Reaction Conditions :
Yield : Reported yields for analogous benzothiophene derivatives range from 60–75%.
Urea-Mediated Isocyanate Formation
A patent-pending method involves the reaction of 7-amino-1-benzothiophene with urea under high-temperature conditions.
Procedure :
- Condensation : 7-Amino-1-benzothiophene is heated with urea at 135–140°C for 2 hours.
- Isolation : The crude product is purified via recrystallization from ethyl acetate.
Advantages :
- Urea is inexpensive and non-toxic.
- Eliminates hazardous reagents like phosgene.
Yield : This method achieves modest yields (55–65%) but is advantageous for scale-up.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Phosgenation | Triphosgene | 70–85 | High efficiency | Toxicity concerns |
| Curtius Rearrangement | NaN₃, Heat | 50–60 | Avoids phosgene | Thermal decomposition risks |
| Hofmann Rearrangement | Br₂, NaOH | 60–75 | Mild conditions | Bromine handling hazards |
| Urea-Mediated Synthesis | Urea | 55–65 | Cost-effective, scalable | Moderate yields |
Analytical Characterization
Successful synthesis is confirmed via:
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 7-Isocyanato-1-benzothiophene, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves bromination and carbonylation of benzothiophene derivatives. Key variables include catalyst choice (e.g., palladium complexes), solvent systems (polar aprotic solvents like DMF), and temperature control (60–80°C). Optimize purity by using column chromatography and monitoring reaction progress via TLC or HPLC. Ensure reproducibility by documenting exact molar ratios and reaction times .
Q. Which analytical techniques are critical for confirming the structure and purity of 7-Isocyanato-1-benzothiophene?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of the isocyanate group via H and C NMR shifts.
- IR Spectroscopy : Identify the characteristic N=C=O stretch (~2250 cm).
- HPLC/MS : Assess purity (>95%) and molecular ion consistency.
- Limitations : Overlapping peaks in NMR may require deuterated solvents or 2D techniques (e.g., COSY) for resolution .
Q. What are the best practices for documenting experimental procedures to ensure reproducibility?
- Methodological Answer :
- Record precise details: reagent grades, equipment calibration, and environmental conditions (humidity/temperature).
- Use standardized templates for procedural steps and include raw data (e.g., spectral files) in supplementary materials.
- Reference established protocols (e.g., IUPAC guidelines) and validate methods through independent replication .
Advanced Research Questions
Q. How can researchers design experiments to investigate the kinetic stability of the isocyanate group under varying conditions?
- Methodological Answer :
- Controlled Variables : pH, temperature, and solvent polarity.
- Kinetic Studies : Use UV-Vis spectroscopy to track isocyanate degradation rates. Compare activation energies via Arrhenius plots.
- Cross-Validation : Pair experimental data with computational models (e.g., DFT calculations for bond dissociation energies). Address discrepancies by repeating trials with stricter inert atmospheres .
Q. What methodologies are recommended for reconciling contradictory data in catalytic applications of 7-Isocyanato-1-benzothiophene derivatives?
- Methodological Answer :
- Systematic Review : Conduct meta-analysis of published catalytic efficiencies, noting variables like substrate scope or catalyst loading.
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., fixed solvent systems).
- Multivariate Analysis : Use ANOVA to identify statistically significant factors (e.g., temperature vs. catalyst type) .
Q. How should researchers approach computational modeling of 7-Isocyanato-1-benzothiophene’s electronic properties to guide synthetic modifications?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) to simulate reaction environments.
- Validation : Compare computed spectroscopic data (e.g., IR frequencies) with experimental results to refine parameters .
Data Presentation Guidelines
-
Tables : Include mean values with standard deviations (e.g., yield ± 0.5%) and statistical significance markers (p < 0.05). Example:
Reaction Condition Yield (%) Purity (%) Catalyst A, 60°C 78 ± 1.2 95 Catalyst B, 80°C 85 ± 0.8 97 -
Figures : Use error bars in kinetic plots and annotate key spectral peaks with wavenumbers .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
